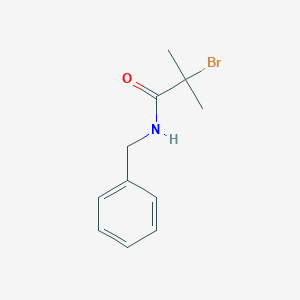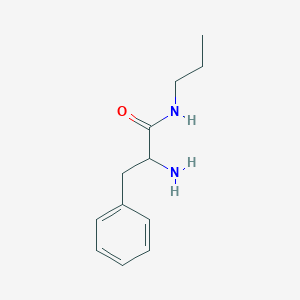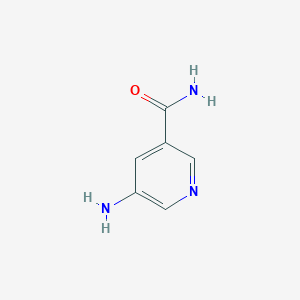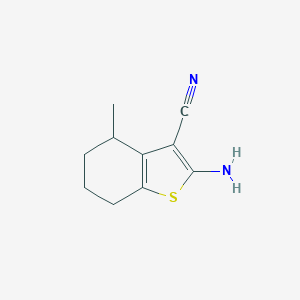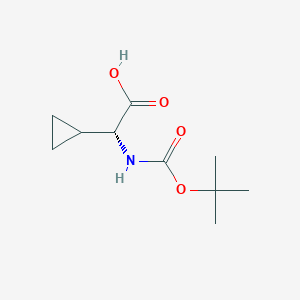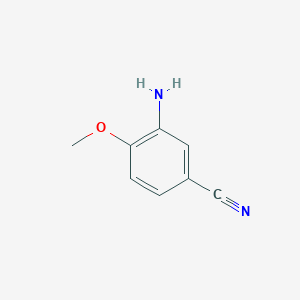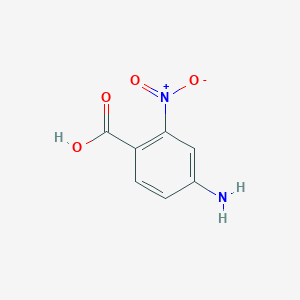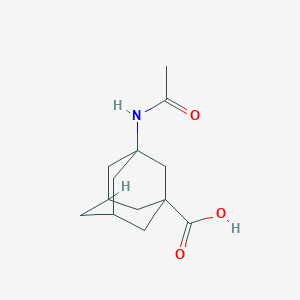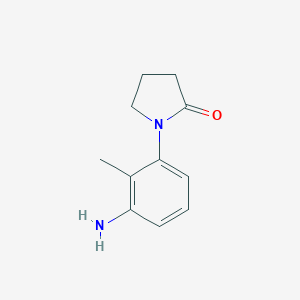
1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a biochemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is 1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure related to pyrrolidin-2-one derivatives, is widely utilized in medicinal chemistry for creating compounds targeting human diseases. Its attractiveness stems from efficient pharmacophore exploration, contribution to stereochemistry, and enhanced three-dimensional coverage due to pseudorotation. This review discusses bioactive molecules featuring the pyrrolidine ring, focusing on synthetic strategies, steric factors affecting biological activity, and the structure-activity relationship (SAR) of these compounds. Medicinal chemists find guidance in designing new pyrrolidine compounds with diverse biological profiles, demonstrating the scaffold’s versatility in drug discovery (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
The stereochemistry of phenylpiracetam and its methyl derivative, featuring the pyrrolidin-2-one pharmacophore, significantly influences their pharmacological properties. This review emphasizes the direct relationship between the configuration of stereocenters and the biological attributes of enantiomers. Such insights highlight the importance of precise stereochemical control in enhancing the efficacy of drugs based on the pyrrolidin-2-one scaffold, justifying the selection of the most effective stereoisomer for clinical use (Veinberg et al., 2015).
Pyrrolidone-Based Surfactants
N-alkylated pyrrolidones exhibit significant surface-active properties, especially as the alkyl group is increased. This review explores the interaction between pyrrolidone-based surfactants and anionic surfactants, emphasizing the electronegativity of the pyrrolidone carbonyl oxygen and its ability to form pseudoquaternary ammonium ions. Such interactions improve water solubility, compatibility, and solvency, showcasing the utility of pyrrolidone derivatives in enhancing the performance of surfactants in various industrial and pharmaceutical applications (Login, 1995).
Pyrrolizidine Alkaloids and Health Risks
This review discusses the potential health risks associated with honey derived from plants containing pyrrolizidine alkaloids (PAs). Given the strict regulations imposed on herbal medicines containing 1,2-dehydro-pyrrolizidine alkaloids due to their liver toxicity and potential genotoxic carcinogenicity, the review suggests that certain honey could pose a threat to health, particularly for infants and fetuses, warranting further investigation (Edgar et al., 2002).
Zukünftige Richtungen
The future directions for research and applications of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one are not explicitly stated in the available literature. Given its biochemical nature, it may have potential applications in proteomics research . Further studies are needed to explore its properties and potential uses.
Eigenschaften
IUPAC Name |
1-(3-amino-2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAORLULYDTYAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516777 |
Source


|
| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |
CAS RN |
69131-43-7 |
Source


|
| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

